1,2,3,4-Tetrahydroquinolin-4-amine
Overview
Description
1,2,3,4-Tetrahydroquinolin-4-amine is a heterocyclic organic compound with the molecular formula C9H12N2. It is a derivative of quinoline, featuring a tetrahydroquinoline core with an amine group at the fourth position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroquinolin-4-amine is a compound that has been identified as an inverse agonist of the retinoic acid receptor-related orphan receptor γ (RORγ) . RORγ is a nuclear receptor subfamily that consists of RORα, RORβ, and RORγ . The RORγ exists in two isoforms: one isoform (RORγ or RORc1) is widely expressed in a variety of tissues, while the expression of the second isoform (RORγt or RORc2) is restricted to the thymus and cells of the immune system .
Mode of Action
The compound interacts with RORγ, effectively inhibiting its transcriptional activity . The structural basis for their inhibitory potency was elucidated through the crystallographic study of RORγ LBD complex with this compound .
Biochemical Pathways
RORγt regulates the differentiation of CD4+T cells into Th17 cells, and plays a pivotal role in the production of the pro-inflammatory cytokines, including IL-17 (interleukin 17) and IL-22 . With a direct impact on the Th17/IL-17 pathway, RORγ has emerged as an attractive drug-target for the treatment of autoimmune disease, particularly psoriasis .
Result of Action
The compound demonstrates reasonable antiproliferative activity, potently inhibits colony formation and the expression of AR, AR regulated genes, and other oncogenes in AR positive prostate cancer cell lines . Moreover, it effectively suppresses tumor growth in a 22Rv1 xenograft tumor model in mice .
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydroquinolin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the retinoic acid receptor-related orphan receptor (ROR) as an inverse agonist . This interaction inhibits the transcriptional activity of ROR, which is crucial in the regulation of immune responses and inflammation. Additionally, this compound can bind to other nuclear receptors, influencing gene expression and cellular metabolism .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in prostate cancer cells, this compound derivatives have been shown to inhibit colony formation and the expression of androgen receptor (AR) and AR-regulated genes . This indicates its potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inverse agonist for ROR, binding to its ligand-binding domain and inhibiting its transcriptional activity . This inhibition leads to a decrease in the production of pro-inflammatory cytokines, such as interleukin-17 (IL-17), which are involved in autoimmune diseases and cancer . Additionally, this compound can modulate other signaling pathways by interacting with different nuclear receptors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, in in vitro studies, this compound derivatives have demonstrated sustained antiproliferative activity over extended periods . This suggests that the compound maintains its biological activity over time, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exhibit therapeutic effects, such as inhibiting tumor growth in prostate cancer models . At higher doses, it may cause toxic or adverse effects. For instance, high doses of this compound derivatives can lead to toxicity in animal models, highlighting the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and biological activity. For example, it has been shown to affect the metabolism of dopamine by activating the dopamine oxidation pathway and inhibiting dopamine metabolism via the catechol-O-methyltransferase (COMT) pathway . This interaction can lead to changes in metabolic flux and metabolite levels, impacting cellular function and overall metabolism.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, its interaction with nuclear receptors suggests that it may localize to the nucleus, where it can modulate gene expression and cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroquinolin-4-amine can be synthesized through various methods. One common approach involves the reduction of quinoline derivatives followed by amination. For instance, the reduction of 4-nitroquinoline using hydrogen in the presence of a palladium catalyst can yield this compound . Another method involves the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or selenium dioxide can be used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydroquinolin-4-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinolin-4-amine can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: Both compounds share a similar core structure but differ in their substitution patterns and biological activities.
Tetrahydroquinoline: This compound is fully saturated and lacks the amine group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,11H,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAOPTDGCXICDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593328 | |
Record name | 1,2,3,4-Tetrahydroquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
801156-77-4 | |
Record name | 1,2,3,4-Tetrahydroquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20593328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(3,4-dichlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinolin-4-amine interact with its targets to exert its pharmacological effects?
A1: The research paper focuses on the discovery and characterization of 1-(3,4-dichlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinolin-4-amine as a dual serotonin and dopamine reuptake inhibitor. [] While the exact mechanism of interaction with its targets (serotonin and dopamine transporters) is not elaborated in this specific paper, it can be inferred that the compound likely binds to these transporters, inhibiting the reuptake of serotonin and dopamine in the synaptic cleft. This inhibition leads to increased concentrations of these neurotransmitters in the synapse, ultimately contributing to its therapeutic effects. Further research, including binding kinetics and molecular modeling studies, would be needed to elucidate the precise molecular interactions.
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